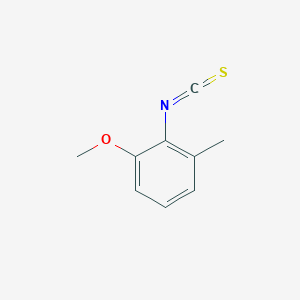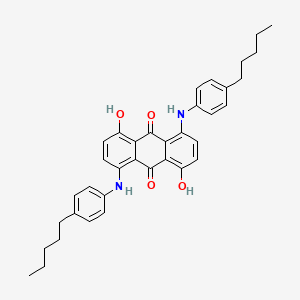
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two hydroxy groups and two pentylphenylamino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The introduction of pentylphenylamino groups at the 4 and 8 positions is carried out through an amination reaction. This involves the use of pentylphenylamine and a catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Alkylated or acylated anthracene derivatives.
Scientific Research Applications
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: It primarily targets DNA, where it intercalates between base pairs, disrupting the replication process.
Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic pathway, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione: Similar structure but with methylamino groups instead of pentylphenylamino groups.
1,8-Dihydroxy-4,5-diaminoanthracene-9,10-dione: Similar structure but with hydroxy and amino groups at different positions.
Uniqueness
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pentylphenylamino groups enhance its solubility and interaction with biological molecules, making it a valuable compound in various applications.
Properties
Molecular Formula |
C36H38N2O4 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,5-dihydroxy-4,8-bis(4-pentylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H38N2O4/c1-3-5-7-9-23-11-15-25(16-12-23)37-27-19-21-29(39)33-31(27)35(41)34-30(40)22-20-28(32(34)36(33)42)38-26-17-13-24(14-18-26)10-8-6-4-2/h11-22,37-40H,3-10H2,1-2H3 |
InChI Key |
SZCQHYLSLNVNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


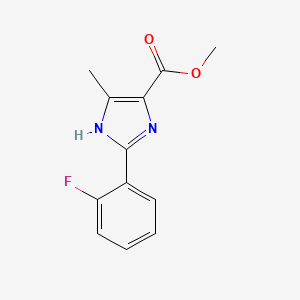

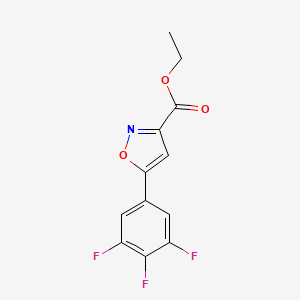

![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)

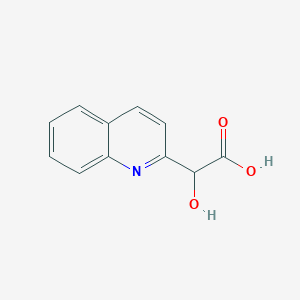
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)

![8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15335708.png)
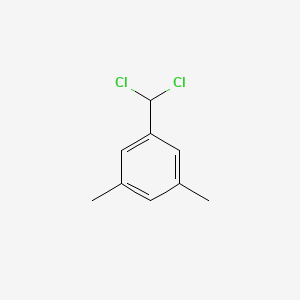
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
